2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid
Description
Properties
IUPAC Name |
2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c14-9(15)6-8-10(7-2-1-5-16-7)13-4-3-12-11(13)17-8/h1-2,5H,3-4,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNQAVGWDVDLSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(SC2=N1)CC(=O)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid typically involves the condensation of thiophene derivatives with imidazole and thiazole precursors. One common method involves the reaction of thiophene-2-carboxaldehyde with 2-aminothiazole in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with imidazole-2-carboxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Structural Formula
- Molecular Formula : C11H10N2O2S2
- Molecular Weight : 266.3 g/mol
- IUPAC Name : 2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetic acid
Chemistry
The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of novel materials and pharmaceuticals.
Antimicrobial Activity
Research has indicated that 2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid exhibits promising antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics.
Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary studies indicate that it may inhibit viral replication, making it a candidate for antiviral drug development.
Therapeutic Potential
Due to its biological activities, this compound is being explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets suggests it could be effective in treating conditions like infections and possibly even cancer.
Material Science
The compound's unique electronic properties make it suitable for applications in organic semiconductors. It is being studied for its potential use in electronic devices due to its ability to form stable thin films.
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several conventional antibiotics, indicating its potential as an alternative treatment option.
Case Study 2: Antiviral Activity
In vitro studies showed that this compound could reduce the viral load of influenza A virus by up to 70% at certain concentrations. This suggests a mechanism of action that involves interference with viral entry or replication processes.
Mechanism of Action
The mechanism of action of 2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogues and their distinguishing features:
Functional Group Impact on Properties
- Thiophene vs.
- Acetic Acid vs. Ester/Amide : The free carboxylic acid group in the target compound facilitates hydrogen bonding, whereas ester derivatives (e.g., ethyl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate hydrochloride) may act as prodrugs with improved membrane permeability .
- Hydrochloride Salts : Analogues with hydrochloride salts (e.g., 2-(3-Oxo-...) exhibit higher aqueous solubility, critical for bioavailability .
Biological Activity
2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid is a heterocyclic compound notable for its potential biological activities. It features a unique structure comprising thiophene, imidazole, and thiazole rings, which contribute to its diverse pharmacological properties. This compound has garnered interest in medicinal chemistry for its possible applications in treating various diseases.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that imidazo[2,1-b]thiazole derivatives can inhibit the growth of several bacterial strains by interfering with essential microbial enzymes. The mechanism often involves the inhibition of carbonic anhydrase (CA) isoforms, particularly hCA II, which is crucial for microbial survival and proliferation .
Anticancer Activity
The compound has been explored for its anticancer properties, particularly against pancreatic cancer cells. In one study, derivatives of imidazo[2,1-b][1,3]thiazole demonstrated potent antiproliferative effects with IC50 values ranging from 0.23 to 11.4 mM against various cancer cell lines. Notably, some derivatives showed effectiveness against gemcitabine-resistant pancreatic cancer cells (Panc-1R), indicating a potential for overcoming drug resistance in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance:
- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways for cell survival and proliferation.
- Cell Cycle Regulation : Compounds in this class have been shown to affect cell cycle progression and induce apoptosis in cancer cells by modulating key proteins involved in these processes .
Structure-Activity Relationship (SAR)
The biological activity is closely related to the structural features of the compound. Variations in substituents on the thiophene or imidazole rings can significantly influence potency and selectivity against different biological targets. For example, the presence of halogen substituents has been linked to enhanced inhibitory activity against specific isoforms of carbonic anhydrase .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
| Compound Derivative | Substituent Type | Observed Activity |
|---|---|---|
| 9ae | 4-OCH₃ | Moderate Inhibition |
| 9bb | 4-Cl | Strong Inhibition |
| 9ca | 4-F | Potent Inhibition |
Case Study: Anticancer Efficacy
In a recent investigation involving pancreatic ductal adenocarcinoma (PDAC) models, several derivatives based on the imidazo[2,1-b][1,3]thiazole scaffold were synthesized and tested. Compounds such as derivatives 12a and 12b exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth and migration in vitro. The study highlighted the potential of these compounds to modulate epithelial-to-mesenchymal transition markers like E-cadherin and vimentin, suggesting a mechanism that could be exploited for therapeutic purposes in aggressive cancers like PDAC .
Q & A
Basic: What are the optimal synthetic routes for 2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid, and how can its purity be validated?
Methodological Answer:
The synthesis typically involves cyclocondensation of thiophene-containing precursors with imidazo[2,1-b]thiazole intermediates. For example, refluxing 2-aminothiazole derivatives with sodium acetate in acetic acid under controlled pH and temperature (3–5 hours) yields the target compound . Purity validation employs elemental analysis (to confirm C, H, N, S content), 1H/13C NMR (to verify substituent positions), and IR spectroscopy (to track functional groups like C=O and C-S). Mass balance studies (e.g., ≥95% purity) ensure minimal degradation products .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Resolves aromatic protons (thiophene/imidazole rings) and acetic acid side-chain protons. Coupling constants confirm stereochemistry .
- IR Spectroscopy : Detects C=O (1700–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
- HPLC-DAD : Validates purity (>95%) and monitors degradation under stress conditions (e.g., acidic/alkaline hydrolysis) .
Advanced: How do structural modifications (e.g., substituent changes on the thiophene or imidazo[2,1-b]thiazole rings) affect bioactivity?
Methodological Answer:
Comparative studies of analogs (e.g., fluorinated or methoxy-substituted derivatives) reveal:
- Thiophene modifications : Electron-withdrawing groups (e.g., -F) enhance antimicrobial activity by increasing membrane permeability .
- Imidazo[2,1-b]thiazole substitutions : Bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl) improve binding to kinase targets but reduce solubility .
Experimental Design : Use SAR (Structure-Activity Relationship) models and molecular docking to prioritize substituents .
Advanced: What strategies resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardize assay conditions : Variations in microbial strains (e.g., Candida albicans vs. E. coli) or incubation times can skew results. Use CLSI guidelines for reproducibility .
- Control solvent effects : DMSO concentrations >1% may inhibit growth, leading to false positives. Validate with solvent-only controls .
- Cross-validate with orthogonal assays : Combine MIC (Minimum Inhibitory Concentration) assays with time-kill kinetics to confirm activity .
Advanced: What computational approaches predict binding affinities with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Models interactions with ATP-binding pockets (e.g., kinases). Prioritize poses with hydrogen bonding to conserved residues (e.g., Lys68 in EGFR) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze RMSD/RMSF to identify critical binding motifs .
- Free-energy calculations (MM/PBSA) : Quantify contributions of hydrophobic/electrostatic interactions to binding .
Basic: What in vitro assays are recommended for initial antimicrobial evaluation?
Methodological Answer:
- Agar dilution : Determine MIC against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) strains. Use ciprofloxacin as a positive control .
- Time-kill assays : Monitor bactericidal/fungicidal effects over 24 hours. A ≥3-log reduction in CFU/mL indicates efficacy .
- Biofilm inhibition : Quantify using crystal violet staining (OD570 nm) for C. albicans biofilms .
Advanced: How to investigate interactions with biological macromolecules (e.g., DNA/proteins)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized albumin or DNA .
- Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry (n) and enthalpy changes (ΔH) .
- Fluorescence quenching : Monitor tryptophan residue changes in proteins (e.g., BSA) to infer binding constants (Kb) .
Basic: What are the solubility and stability profiles under varying pH/temperature conditions?
Methodological Answer:
- Solubility : Use shake-flask method with buffers (pH 1.2–7.4). The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (>10 mg/mL) .
- Stability : Conduct stress testing (40°C/75% RH for 4 weeks). HPLC analysis shows <5% degradation, indicating shelf-life suitability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
